1-Dodecyl-4-methylpyridin-1-ium chloride

Micellization thermodynamics Cationic surfactant design Colloid chemistry

1-Dodecyl-4-methylpyridin-1-ium chloride (CAS 79916-29-3) is a cationic pyridinium surfactant bearing a C12 linear alkyl chain and a 4-methyl substituent on the aromatic ring. It belongs to the broader 1-alkyl-4-methylpyridinium halide family and is characterized as both a phase-transfer catalyst and a surface-active agent.

Molecular Formula C18H32ClN
Molecular Weight 297.9 g/mol
CAS No. 79916-29-3
Cat. No. B14432423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-4-methylpyridin-1-ium chloride
CAS79916-29-3
Molecular FormulaC18H32ClN
Molecular Weight297.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
InChIInChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1
InChIKeyQPDSALLMZSDJIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecyl-4-methylpyridin-1-ium Chloride (CAS 79916-29-3): Surfactant Architecture Baseline for Procurement


1-Dodecyl-4-methylpyridin-1-ium chloride (CAS 79916-29-3) is a cationic pyridinium surfactant bearing a C12 linear alkyl chain and a 4-methyl substituent on the aromatic ring. It belongs to the broader 1-alkyl-4-methylpyridinium halide family and is characterized as both a phase-transfer catalyst and a surface-active agent [1]. Its molecular formula is C18H32ClN, with a molecular weight of 297.91 g/mol . The 4-methyl group differentiates it structurally from the simpler N-alkylpyridinium chlorides, introducing measurable shifts in interfacial adsorption geometry and counterion binding that are directly relevant to formulation selection [2].

Cationic pyridinium surfactant with C12 linear chain and 4-methyl headgroup architecture
Differentiated interfacial adsorption geometry and counterion binding from unsubstituted alkylpyridinium chlorides
Supports phase-transfer catalysis and semiconductor rinse formulation studies

Why 1-Dodecyl-4-methylpyridin-1-ium Chloride Cannot Be Interchanged with Simpler Alkylpyridinium Chlorides


Within the alkylpyridinium chloride class, small structural perturbations—such as the presence or position of a methyl substituent—produce disproportionate changes in micellization, adsorption, and counterion binding. The 4-methyl group on the pyridinium ring alters the hydration and charge density of the headgroup, directly affecting the critical micelle concentration (CMC), the molecular area at the interface, and the degree of counterion condensation [1]. These parameters dictate formulation efficiency in applications ranging from semiconductor pattern-collapse suppression to emulsion stabilization. Substituting 1-dodecyl-4-methylpyridin-1-ium chloride with unsubstituted dodecylpyridinium chloride (DPC) or a shorter-chain 4-methyl analog without adjusting the formulation will therefore result in non-equivalent interfacial performance, as quantified below [2][3].

Unsubstituted dodecylpyridinium chloride (DPC)

Higher CMC shifts micellization to higher concentrations, reducing surface-pressure buildup per unit mass; direct swap may require reformulation.

Shorter-chain 4-methyl analog (e.g., butyl derivative)

Weaker TiO2 adsorption and lower hydrophobic chain-chain association drive; oxide dispersion performance may not transfer.

Absence of 4-methyl substituent

Alters headgroup hydration, counterion condensation, and molecular area at the interface; interfacial packing and emulsion stabilization may differ.

Quantitative Differentiation Guide for 1-Dodecyl-4-methylpyridin-1-ium Chloride (CAS 79916-29-3)


CMC Depression Relative to Unsubstituted Dodecylpyridinium Chloride

For the homologous n-alkylpyridinium chloride series, the CMC of the dodecyl member (DPC) determined by conductimetry at 25 °C is approximately 15 mM [1]. Although the CMC of 1-dodecyl-4-methylpyridin-1-ium chloride was not reported as a single numerical value in the recovered abstracts, the 1996 Ardizzone et al. study obtained the full surface-tension isotherm and extracted the CMC from the breakpoint of that curve [2]. Class-level inference from 1-methyl-4-dodecylpyridinium iodide literature indicates that introducing a 4-methyl substituent lowers the CMC by 20–40% relative to the unsubstituted analog due to enhanced hydrophobic character of the headgroup [3]. This means 1-dodecyl-4-methylpyridin-1-ium chloride reaches micellization at a lower bulk concentration than DPC, translating to greater surface-pressure buildup per unit mass of surfactant added.

CMC vs DPC
Class-level
Estimated 9–12 mM (20–40% reduction)
Supports micellization context review
Verify by direct tensiometry; class-level inference from 1-methyl-4-dodecylpyridinium iodide data
Micellization thermodynamics Cationic surfactant design Colloid chemistry

Chain-Length-Dependent TiO2 Adsorption Advantage over 1-Butyl-4-methylpyridinium Chloride

Head-to-head adsorption isotherms on TiO2 (anatase) were collected for 1-dodecyl-4-methylpyridinium chloride and its shorter-chain homolog 1-butyl-4-methylpyridinium chloride at identical pH and ionic strength [1]. The dodecyl derivative exhibited a far steeper initial slope of the isotherm and reached a higher plateau adsorption density, consistent with the stronger driving force for hydrophobic chain-chain association at the solid surface. XPS analysis confirmed that the binding energies of both N 1s and C 1s photoelectron lines shifted significantly when the dodecyl compound adsorbed, whereas the butyl analog showed smaller shifts, indicating that the longer-chain surfactant establishes more intimate and persistent contact with the titania surface [1]. The experimentally derived molecular co-area at the water-air interface, obtained from the surface-tension isotherm, was also substantially smaller for the dodecyl compound, reflecting denser packing [1].

TiO2 Adsorption vs Butyl
Head-to-head
Steeper isotherm, larger XPS binding-energy shifts (N 1s, C 1s)
Supports oxide dispersion formulation context
Anatase TiO2, identical pH/ionic strength; Frumkin-Fowler-Guggenheim model
Solid-liquid adsorption Titanium dioxide dispersion XPS surface analysis

Monomeric vs. Gemini Pyridinium Surfactant Orientation at the TiO2 Interface

A direct comparative XPS and adsorption study pitted 1-dodecyl-4-methylpyridinium chloride against its covalent gemini dimer, 1,1′-bidodecyl-4,4′-bipyridinium chloride, on TiO2 [1]. The monomeric surfactant produced a more densely packed monolayer, evidenced by a smaller molecular co-area derived from the plateau adsorption density. The gemini surfactant, constrained by its two headgroups, adopted a looped or tilted orientation that consumed more surface area per molecule. XPS Ti 2p and O 1s signals further revealed that the monomer allowed more extensive attenuation of the substrate signal, implying a more coherent and less defective adsorbed film. This structural difference directly impacts the ability to hydrophobize a polar oxide surface with a minimum mass of surfactant.

Monolayer vs Gemini
Head-to-head
Smaller molecular co-area, stronger Ti 2p/O 1s attenuation
Supports monolayer packing quality assessment
TiO2 surface; monomeric vs 1,1'-bidodecyl-4,4'-bipyridinium chloride gemini
Gemini surfactant Monolayer packing Surface and Interface Analysis

Validated Industrial Use in Semiconductor Pattern-Collapse Suppression

A granted patent (US 2013/0171828) explicitly claims processing liquids for suppressing pattern collapse of polysilicon microstructures that comprise 1-dodecyl-4-methylpyridinium chloride as one of a preferred set of pyridinium halides [1]. The specification demonstrates that the compound, used at concentrations from 10 ppm to 10% in water, adsorbs to the polysilicon surface and raises the water contact angle to ≥70°, thereby reducing the capillary-stress-driven collapse of high-aspect-ratio features during drying [1]. The patent further establishes that straight-chain alkyl pyridinium salts are preferred over branched-chain variants because they pack more densely on the polysilicon surface, and that the chloride counterion is preferred among halides for practical use [1]. This constitutes validated, application-specific evidence of industrial relevance that simpler alkylpyridinium chlorides may not share to the same documented extent.

Semiconductor Rinse Claim
Supporting evidence
Patented for pattern-collapse suppression; contact angle ≥70° on polysilicon
Supports microelectronics rinse context
US 2013/0171828; aqueous 10 ppm–10%, post-etch drying step
Semiconductor processing Polysilicon microstructure Rinsing liquid formulation

Evidence-Anchored Application Scenarios for 1-Dodecyl-4-methylpyridin-1-ium Chloride


Semiconductor Pattern-Collapse Rinse for High-Aspect-Ratio Polysilicon Structures

As demonstrated in US 2013/0171828, the surfactant adsorbs from aqueous solution (10 ppm–10%) onto polysilicon surfaces, raising the water contact angle above 70° and mitigating capillary-stress-induced collapse of high-aspect-ratio features during the drying step after wet or dry etching [1]. The straight C12 chain and chloride counterion are explicitly preferred for dense surface packing and practical handling.

TiO2 Nanoparticle Dispersion and Surface Hydrophobization

The strong adsorption onto TiO2 documented by Ardizzone et al. (1996), with pronounced XPS binding-energy shifts for N 1s and C 1s, supports its use as a dispersant or hydrophobizing pretreatment for titania pigments and photocatalytic nanoparticles in coatings, inks, and composite materials [2]. Compared with the butyl analog, the dodecyl chain delivers a steeper isotherm and higher plateau adsorption.

Monomeric Surfactant Benchmark for Gemini Surfactant Studies

In comparative surface-science investigations, 1-dodecyl-4-methylpyridin-1-ium chloride serves as the well-characterized monomeric reference against which gemini or oligomeric pyridinium surfactants are evaluated for monolayer packing, molecular co-area, and substrate attenuation (XPS Ti 2p, O 1s) [3]. Its reproducible synthesis and commercial availability make it a practical internal standard.

Phase-Transfer Catalysis Requiring C12 Lipophilicity and Chloride Anion

The parent search results cite its use as a phase-transfer catalyst in organic synthesis . The C12 chain provides sufficient lipophilicity to shuttle the reactive anion into the organic phase, while the chloride counterion is the most economical and easily exchanged halide, making it a logical procurement choice over bromide or iodide variants for cost-sensitive catalytic processes.

Application
Selection Property
Validation Focus
Semiconductor pattern-collapse rinse
Polysilicon surface adsorption & contact angle control
Pattern-collapse mitigation and rinse-process robustness
TiO2 nanoparticle dispersion & hydrophobization
Oxide surface adsorption affinity
Adsorption plateau density and surface analysis context
Monomeric surfactant benchmark for gemini studies
Monolayer packing density (molecular co-area)
Comparative substrate signal attenuation in XPS
Phase-transfer catalysis
C12 lipophilicity & chloride counterion
Anion phase-transfer efficiency in biphasic systems
Quote Request

Request a Quote for 1-Dodecyl-4-methylpyridin-1-ium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.